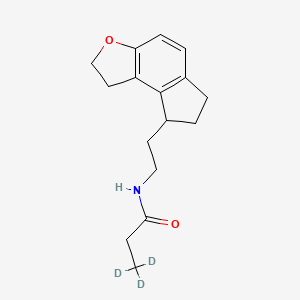

rac Ramelteon-d3

Description

BenchChem offers high-quality rac Ramelteon-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Ramelteon-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ramelteon and the Pharmacokinetic Implications of its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABAergic system, Ramelteon's mechanism is centered on mimicking the action of endogenous melatonin in the suprachiasmatic nucleus (SCN) of the brain, the body's master clock for regulating the sleep-wake cycle.[3][4][5] This unique mechanism offers a favorable safety profile, with no evidence of abuse potential or physical dependence.[5]

In the pursuit of optimizing drug efficacy and safety, strategic chemical modifications are often explored. One such strategy is deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic breakdown.[6][7][8] This guide provides an in-depth examination of the mechanism of action of Ramelteon and explores the theoretical and practical implications of a deuterated Ramelteon analog on its pharmacokinetic profile.

Mechanism of Action of Ramelteon

Ramelteon exerts its therapeutic effect through highly selective agonism of the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[3][4] The affinity of Ramelteon for MT1 and MT2 receptors is reported to be 3 to 16 times higher than that of endogenous melatonin.[4][5][9] Notably, it shows a higher affinity for the MT1 receptor over the MT2 receptor.[4]

The activation of MT1 receptors is primarily associated with the suppression of neuronal firing and the promotion of sleepiness, while MT2 receptor activation is believed to mediate the phase-shifting effects of melatonin on the circadian rhythm.[3] Upon binding, Ramelteon initiates a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi). This activation, in turn, inhibits the adenylyl cyclase enzyme, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade is central to the sleep-promoting effects of Ramelteon.

Receptor Binding and Functional Activity

The binding affinity and functional potency of Ramelteon at the human MT1 and MT2 receptors are well-characterized. The following table summarizes key quantitative data from in vitro studies.

| Parameter | MT1 Receptor | MT2 Receptor | Reference |

| Binding Affinity (Ki) | 14 pM | 112 pM | [1][3] |

| Functional Activity (IC50 for cAMP inhibition) | 21.2 pM | 53.4 pM | [11] |

Signaling Pathway of Ramelteon at MT1/MT2 Receptors

The downstream signaling cascade initiated by Ramelteon binding to MT1 and MT2 receptors is depicted in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ramelteon - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthesis and Purification of rac-Ramelteon-d3

This technical guide provides a comprehensive overview of a laboratory-scale synthesis and purification of racemic Ramelteon-d3. The content is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of rac-Ramelteon-d3

The synthesis of racemic Ramelteon-d3 can be adapted from a known efficient three-step synthesis of racemic Ramelteon.[1][2] The deuterium labeling is introduced in the final acylation step using a deuterated reagent. The overall synthetic pathway starts from the commercially available 2,3-dihydrobenzofuran.

1.1. Synthetic Scheme

The synthesis involves the formation of the key intermediate, rac-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine, followed by acylation with deuterated propionyl chloride to yield the final product.

Caption: Synthetic workflow for rac-Ramelteon-d3.

1.2. Experimental Protocol

Step 1: Synthesis of 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one

-

To a solution of 2,3-dihydrobenzofuran in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath and slowly add acetyl chloride.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

-

A detailed protocol for this annulation step can be found in the literature describing multi-step syntheses of Ramelteon.[3][4] This step typically involves a sequence of reactions to build the indanone core.

Step 3: Synthesis of rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile

-

To a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in a suitable solvent (e.g., THF), add a phosphonate ylide reagent such as diethyl (cyanomethyl)phosphonate and a base (e.g., sodium hydride).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

-

The nitrile intermediate is reduced to the corresponding primary amine. A common method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[3][4]

-

Alternatively, a chemical reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used.

-

After complete reduction, the reaction is carefully quenched, and the product is isolated and purified.

Step 5: Synthesis of rac-Ramelteon-d3

-

Dissolve the racemic amine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution in an ice bath and add a solution of propionyl chloride-d3 (CD3CD2COCl) dropwise. The synthesis of deuterated acetyl chloride has been described, and a similar approach can be used for propionyl chloride-d3.[5]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield crude rac-Ramelteon-d3.

Purification of rac-Ramelteon-d3

The final product is purified to remove any unreacted starting materials, reagents, and byproducts. A combination of column chromatography and recrystallization is typically employed.

2.1. Experimental Protocol

Purification by Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for similar compounds. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude rac-Ramelteon-d3 in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Purification by Recrystallization:

-

Solvent System: A mixture of ethyl acetate and hexane is a reported solvent system for the crystallization of Ramelteon.[3][4]

-

Procedure:

-

Dissolve the product from the chromatography step in a minimum amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of non-deuterated racemic Ramelteon, which can serve as a benchmark for the synthesis of the deuterated analog.

| Step | Starting Material | Product | Reagents and Solvents | Yield (%) | Reference |

| 1. Friedel-Crafts Acylation | 2,3-Dihydrobenzofuran | 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one | Acetyl chloride, AlCl3, CH2Cl2 | ~90 | [4] |

| 2. Annulation | 1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | (Details in cited literature) | - | [3][4] |

| 3. Horner-Wadsworth-Emmons | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | Diethyl (cyanomethyl)phosphonate, NaH, THF | - | - |

| 4. Reduction | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | Raney Ni, H2, THF | High | [3][4] |

| 5. Acylation | rac-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine | rac-Ramelteon-d3 | Propionyl chloride-d3, Triethylamine, CH2Cl2 | >80 | [3] |

| Overall | 2,3-Dihydrobenzofuran | rac-Ramelteon-d3 | ~26 | [1][2] |

Note: Yields are indicative and can vary based on reaction conditions and scale. The overall yield is based on the reported three-step synthesis of racemic Ramelteon.

Logical Relationships in Purification

The purification strategy follows a logical progression from a crude mixture to a highly pure final product.

Caption: Logical workflow for the purification of rac-Ramelteon-d3.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to rac Ramelteon-d3 as a Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac Ramelteon-d3, a deuterated isotopologue of Ramelteon, a potent and selective melatonin receptor agonist. While rac Ramelteon-d3 is primarily utilized as an internal standard in analytical and pharmacokinetic studies, its pharmacological properties are intrinsically linked to those of its non-deuterated counterpart. This document details the mechanism of action, binding affinity, functional activity, and pharmacokinetic profile of Ramelteon, which are directly applicable to understanding the biological behavior of rac Ramelteon-d3. Detailed experimental protocols for key assays are provided, along with visualizations of signaling pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.

Introduction

Ramelteon is a tricyclic synthetic analog of melatonin and the first selective melatonin MT1 and MT2 receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that modulate the GABA receptor complex, Ramelteon's mechanism of action is targeted to the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[1] By mimicking the effects of endogenous melatonin, Ramelteon promotes the natural regulation of the sleep-wake cycle.[2]

rac Ramelteon-d3 is a stable isotope-labeled version of Ramelteon, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays. Consequently, its primary application is as an internal standard for the accurate quantification of Ramelteon in biological matrices during pharmacokinetic and bioanalytical studies. For the purpose of this guide, the pharmacological and biological data presented are for Ramelteon, as it is expected that the deuteration in rac Ramelteon-d3 does not significantly alter its intrinsic receptor binding and functional activity.

Mechanism of Action

Ramelteon exerts its therapeutic effects through selective agonism of the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). These receptors are predominantly located in the SCN of the hypothalamus. The activation of MT1 receptors is believed to promote sleepiness, while stimulation of MT2 receptors is thought to influence the phase-shifting of the circadian rhythm.[1]

Upon binding of Ramelteon, both MT1 and MT2 receptors couple to the inhibitory G-protein, Gi. This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately modulates neuronal firing in the SCN, contributing to the regulation of the sleep-wake cycle. Ramelteon exhibits no significant affinity for the GABA receptor complex or for receptors associated with neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates.[3]

Figure 1. Signaling pathway of Ramelteon at MT1/MT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ramelteon.

Table 1: Melatonin Receptor Binding Affinity of Ramelteon

| Receptor Subtype | Ligand | Ki (pM) | Source |

|---|---|---|---|

| Human MT1 | Ramelteon | 14 | [4] |

| Human MT2 | Ramelteon | 112 |[4] |

Table 2: Functional Activity of Ramelteon (cAMP Inhibition)

| Receptor Subtype | Ligand | IC50 (pM) | Cell Line | Source |

|---|---|---|---|---|

| Human MT1 | Ramelteon | 21.2 | CHO | [4] |

| Human MT2 | Ramelteon | 53.4 | CHO |[4] |

Table 3: Pharmacokinetic Parameters of Ramelteon in Humans (8 mg oral dose)

| Parameter | Value | Unit | Source |

|---|---|---|---|

| Tmax (Time to peak concentration) | ~0.75 | hours | [3] |

| T1/2 (Elimination half-life) | 1 - 2.6 | hours | [5] |

| Absolute Bioavailability | 1.8 | % | [3] |

| Protein Binding | ~82 | % | [6] |

| Total Absorption | ≥84 | % |[3] |

Experimental Protocols

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like Ramelteon for MT1 and MT2 receptors.

Figure 2. Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Utilize cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing human MT1 or MT2 receptors. Homogenize cells in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand 2-[125I]iodomelatonin, and varying concentrations of the unlabeled test compound (Ramelteon).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This protocol outlines a method to assess the functional agonist activity of Ramelteon at Gi-coupled MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: Culture cells (e.g., CHO) expressing MT1 or MT2 receptors in appropriate media.

-

Cell Stimulation: Treat the cells with the test compound (Ramelteon) at various concentrations for a defined period. Subsequently, stimulate the cells with forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, a cAMP-d2 conjugate competes with the cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The resulting signal is inversely proportional to the concentration of cellular cAMP.

-

Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of Ramelteon to determine the IC50 value.

Preclinical Pharmacokinetic Study in Rodents

This protocol provides a general framework for a preclinical pharmacokinetic study of an orally administered compound like Ramelteon in a rodent model.

Methodology:

-

Animal Model: Utilize male Sprague-Dawley rats, acclimated to laboratory conditions.

-

Dosing: Administer a single oral dose of Ramelteon, formulated in a suitable vehicle, via oral gavage.

-

Blood Sampling: Collect serial blood samples from the animals at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation from the plasma samples. Add an internal standard (such as rac Ramelteon-d3) to all samples, calibration standards, and quality controls.

-

Chromatographic Separation: Use a suitable C18 column with a gradient mobile phase to separate the analyte from endogenous plasma components.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Ramelteon and its internal standard.

-

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2, from the plasma concentration-time data.

Synthesis of rac Ramelteon-d3

The synthesis of rac Ramelteon-d3 would likely follow a similar synthetic route to that of Ramelteon, with the introduction of deuterium atoms at a late stage. A common strategy for introducing a d3-label on an N-acetyl group is to use a deuterated acetylating agent.

A plausible final step in the synthesis would involve the acylation of the amine precursor of Ramelteon with propionyl-d3 chloride or a similar deuterated propionylating agent. This would result in the desired rac Ramelteon-d3. The overall synthetic scheme for Ramelteon is complex, often involving multiple steps to construct the tricyclic core.[7][8][9][10]

Conclusion

rac Ramelteon-d3 is an essential tool for the accurate bioanalysis and pharmacokinetic characterization of Ramelteon. Its pharmacological properties are directly reflective of Ramelteon, a highly selective MT1/MT2 receptor agonist with a well-defined mechanism of action centered on the regulation of the circadian rhythm. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the study of melatonin receptor agonists and the development of novel therapeutics for sleep disorders. The provided experimental methodologies and visualizations serve as a practical foundation for further investigation into this important class of compounds.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugs.com [drugs.com]

- 4. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ramelteon synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Isotopic Labeling of rac-Ramelteon-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of racemic (rac) Ramelteon-d3, a deuterated analog of the melatonin receptor agonist, Ramelteon. This document details the rationale for its synthesis, the specific site of deuterium incorporation, and outlines the analytical methodologies used for its characterization. Furthermore, it describes the signaling pathway of Ramelteon, offering a complete picture for researchers in drug development and related scientific fields.

Introduction

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors and is utilized in the treatment of insomnia.[1][2][3] The synthesis of isotopically labeled compounds, such as Ramelteon-d3, is crucial for various stages of drug development.[4] Deuterated standards are invaluable in quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies, often serving as internal standards in mass spectrometry-based analyses.[5] The presence of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without significantly altering its chemical properties.[4]

Isotopic Labeling of rac-Ramelteon-d3

The isotopic labeling in rac-Ramelteon-d3 is located on the propionamide side chain. Specifically, the three hydrogen atoms on the terminal methyl group are replaced with deuterium atoms.[6]

Chemical Structure:

-

Ramelteon: N-[2-((8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide

-

rac-Ramelteon-d3: rac-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide-d3[7]

The designation "-d3" signifies the incorporation of three deuterium atoms. The term "rac" indicates that the compound is a racemic mixture, containing both the (S) and (R) enantiomers at the chiral center.

Experimental Protocols

Proposed Synthesis of rac-Ramelteon-d3

The synthesis of rac-Ramelteon-d3 would logically follow the same final acylation step, but with the use of a deuterated reagent.

Step 1: Preparation of Propionyl-d3 Chloride

Propionyl-d3 chloride can be prepared from commercially available propionic acid-d3. The reaction involves the treatment of propionic acid-d3 with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Reaction: CH₃CD₂COOH + SOCl₂ → CH₃CD₂COCl + SO₂ + HCl

Step 2: Acylation of rac-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethanamine

The racemic amine precursor is reacted with the prepared propionyl-d3 chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield rac-Ramelteon-d3.[9]

Reaction: rac-Amine Precursor + CH₃CD₂COCl → rac-Ramelteon-d3 + Base·HCl

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN104529958A - Preparation method of Ramelteon - Google Patents [patents.google.com]

- 9. US20110207949A1 - Process for the preparation of ramelteon - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

Solubility Profile of rac-Ramelteon-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of racemic (rac) Ramelteon-d3 in various organic solvents. This information is critical for researchers and professionals involved in the development, formulation, and analytical testing of this compound. While specific quantitative solubility data for the deuterated form is limited in publicly available literature, this guide summarizes the known qualitative and quantitative data for both rac-Ramelteon-d3 and its non-deuterated counterpart, Ramelteon. The structural similarity suggests that the solubility behavior will be comparable.

Physicochemical Properties of Ramelteon

Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors.[1][2][3] Its chemical and physical properties, which influence its solubility, are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₂ (Ramelteon) |

| C₁₆H₁₈D₃NO₂ (rac-Ramelteon-d3)[4] | |

| Molecular Weight | 259.34 g/mol (Ramelteon)[1] |

| 262.36 g/mol (rac-Ramelteon-d3)[5] | |

| Appearance | Crystalline solid[6] |

| Melting Point | 113-115 °C[1][7][8] |

| LogP | 2.4[1] |

Solubility of Ramelteon and rac-Ramelteon-d3

Ramelteon is soluble in several common organic solvents.[6] The deuterated form, rac-Ramelteon-d3, is also reported to be soluble in similar solvents.[7][8] The following table summarizes the available solubility data.

| Solvent | Compound | Solubility |

| Dimethyl Sulfoxide (DMSO) | Ramelteon | ~30 mg/mL[6] |

| rac-Ramelteon-d3 | Soluble[7][8] | |

| Dimethylformamide (DMF) | Ramelteon | ~30 mg/mL[6] |

| Ethanol | Ramelteon | ~25 mg/mL[6] |

| rac-Ramelteon-d3 | Soluble[7][8] | |

| Methanol | rac-Ramelteon-d3 | Soluble[7] |

Note: The quantitative data is for the non-deuterated Ramelteon and should be considered as a close approximation for rac-Ramelteon-d3.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like rac-Ramelteon-d3 in an organic solvent, based on the widely accepted shake-flask method.[9][10]

Objective: To determine the saturation concentration of rac-Ramelteon-d3 in a specific organic solvent at a controlled temperature.

Materials:

-

rac-Ramelteon-d3 (crystalline solid)

-

High-purity organic solvent of choice

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of rac-Ramelteon-d3 of known concentrations in the chosen organic solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid rac-Ramelteon-d3 to a known volume of the organic solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[9]

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9]

-

Quantification: Dilute the filtered, saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of rac-Ramelteon-d3.

-

Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of rac-Ramelteon-d3 in the specific solvent at the tested temperature.

Below is a diagram illustrating the experimental workflow for solubility determination.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Mechanism of Action: Signaling Pathway

Ramelteon, and by extension rac-Ramelteon-d3, exerts its therapeutic effects by acting as a selective agonist for the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs) located in the suprachiasmatic nucleus (SCN) of the brain.[2][11] The SCN is the primary regulator of the body's circadian rhythm.[2]

The binding of Ramelteon to MT1 and MT2 receptors activates an intracellular signaling cascade that is characteristic of Gi-coupled GPCRs. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[12] This signaling cascade is believed to be the mechanism through which Ramelteon promotes the onset of sleep.[2][3]

The following diagram illustrates the simplified signaling pathway of Ramelteon.

Caption: Simplified signaling pathway of Ramelteon via MT1/MT2 receptors.

References

- 1. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ramelteon? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scbt.com [scbt.com]

- 5. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mybiosource.com [mybiosource.com]

- 8. dev.usbio.net [dev.usbio.net]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

Foundational Studies on Ramelteon and Sleep Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its unique mechanism of action, targeting the suprachiasmatic nucleus (SCN), the body's master clock, distinguishes it from traditional hypnotic agents that modulate the GABA-A receptor complex.[3][4] This technical guide provides an in-depth overview of the foundational studies on Ramelteon, detailing its mechanism of action, pharmacokinetic profile, and clinical efficacy. The document includes a summary of quantitative data in tabular format, detailed experimental protocols from pivotal studies, and visualizations of key pathways and workflows to support further research and development in the field of sleep disorder therapeutics.

Mechanism of Action: Targeting the Circadian Rhythm

Ramelteon exerts its therapeutic effects by selectively binding to and activating the melatonin MT1 and MT2 receptors, which are primarily located in the SCN.[3][5] The activation of the MT1 receptor is associated with the inhibition of neuronal firing, promoting sleepiness, while the activation of the MT2 receptor is linked to the phase-shifting effects on the circadian rhythm.[3] Unlike conventional hypnotics, Ramelteon does not exhibit any significant affinity for GABA receptors, nor for receptors associated with neuropeptides, cytokines, serotonin, dopamine, or opiates, which contributes to its favorable safety profile and lack of abuse potential.[5][6]

The binding affinity of Ramelteon for the MT1 and MT2 receptors is significantly higher than that of endogenous melatonin.[5] This high-affinity binding leads to a more potent and sustained effect on the sleep-wake cycle.

Signaling Pathway

Upon binding to the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), Ramelteon initiates an intracellular signaling cascade. This process involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][6] This reduction in cAMP levels ultimately modulates neuronal activity in the SCN, promoting the transition to sleep.

Quantitative Pharmacology

The following tables summarize the key quantitative data from foundational preclinical and clinical studies of Ramelteon.

Table 1: Receptor Binding Affinity and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, pM) | Functional Activity (IC50, pM) |

| Ramelteon | Human MT1 | 14.0 [7] | 21.2 [3] |

| Human MT2 | 112 [7] | 53.4 [3] | |

| Melatonin | Human MT1 | ~84[7] | 77.8[3] |

| Human MT2 | ~336[7] | 904.0[3] |

*Binding affinity (Ki) was determined using radioligand binding assays with Chinese hamster ovary (CHO) cells expressing human MT1 or MT2 receptors.[7] Functional activity (IC50) was measured as the inhibition of forskolin-stimulated cAMP production in CHO cells expressing human MT1 or MT2 receptors.[3]

Table 2: Pharmacokinetic Properties of Ramelteon

| Parameter | Value |

| Oral Bioavailability | 1.8% [6] |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours (fasted) [6] |

| Elimination Half-life (t1/2) | 1-2.6 hours [6] |

| Protein Binding | ~82% |

| Primary Metabolism | CYP1A2 [6] |

*Ramelteon undergoes extensive first-pass metabolism, resulting in low oral bioavailability.[6]

Table 3: Summary of Efficacy in Pivotal Clinical Trials (Adults with Chronic Insomnia)

| Study | Treatment Group | Change in Latency to Persistent Sleep (LPS) from Baseline (minutes) | Change in Total Sleep Time (TST) from Baseline (minutes) |

| Zammit et al. (2007) [8] | Ramelteon 8 mg | -32.2 (vs. -17.0 for placebo at Week 1) | +19.9 (vs. +4.4 for placebo at Week 1) |

| Ramelteon 16 mg | -28.9 (vs. -17.0 for placebo at Week 1) | +21.2 (vs. +4.4 for placebo at Week 1) | |

| Roth et al. (Pooled Analysis) [9] | Ramelteon 8 mg | -36.7 (vs. -23.3 for placebo on Nights 1 & 2) | Not Reported |

*LPS and TST were measured objectively using polysomnography.[8][9]

Experimental Protocols

This section details the methodologies employed in the key in-vitro and clinical studies that established the foundational understanding of Ramelteon.

In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Ramelteon for the human MT1 and MT2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor were cultured in appropriate media.[7] Upon reaching confluence, the cells were harvested, and cell membranes were prepared by homogenization and centrifugation.[10]

-

Binding Assay: The cell membrane preparations were incubated with a radioligand, typically 2-[¹²⁵I]iodomelatonin, and varying concentrations of Ramelteon.[10]

-

Incubation and Filtration: The mixture was incubated to allow for competitive binding to reach equilibrium. The reaction was then terminated by rapid filtration to separate the bound from the free radioligand.[10]

-

Quantification and Analysis: The amount of radioactivity on the filters was quantified using a gamma counter. The Ki values were then calculated using the Cheng-Prusoff equation.[10]

cAMP Functional Assay

Objective: To assess the functional activity of Ramelteon as an agonist at the MT1 and MT2 receptors by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: CHO or HEK293T cells expressing either the human MT1 or MT2 receptor were used.[3][11]

-

cAMP Stimulation: The cells were stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.[3]

-

Ramelteon Treatment: The cells were then treated with varying concentrations of Ramelteon.[3]

-

cAMP Measurement: The intracellular cAMP levels were measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or a GloSensor™ cAMP assay.[3][11]

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP production by Ramelteon was analyzed to determine the IC50 value.[3]

Pivotal Clinical Trial Protocol for Chronic Insomnia

Objective: To evaluate the efficacy and safety of Ramelteon in adults with chronic insomnia.

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8]

Participant Population: Adults meeting the DSM-IV criteria for primary chronic insomnia.[8]

Experimental Workflow:

Key Methodologies:

-

Polysomnography (PSG): Objective sleep parameters were measured in a sleep laboratory on specific nights during the trial. Standard PSG recordings included electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to determine sleep stages, latency to persistent sleep (LPS), and total sleep time (TST).[8]

-

Patient-Reported Outcomes: Subjective sleep parameters were collected daily using sleep diaries.[8]

-

Safety Assessments: Adverse events were monitored throughout the study.[8]

Conclusion

The foundational studies on Ramelteon have robustly established its novel mechanism of action as a selective MT1/MT2 receptor agonist, its pharmacokinetic profile, and its clinical efficacy for the treatment of sleep-onset insomnia. Its unique pharmacological profile, devoid of interactions with receptor systems commonly associated with traditional hypnotics, underpins its favorable safety and tolerability. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of melatonergic agonists for sleep and circadian rhythm disorders.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Administration of Ramelteon, a Melatonin Receptor Agonist, on the Duration of Stay in the ICU: A Single-Center Randomized Placebo-Controlled Trial* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Ramelteon for the treatment of insomnia in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

exploratory research on rac Ramelteon-d3's metabolic fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolic fate of Ramelteon, a melatonin receptor agonist. Due to a lack of publicly available research specifically detailing the metabolism of its deuterated isotopologue, rac Ramelteon-d3, this document focuses on the well-documented metabolic pathways of the parent compound, Ramelteon. A discussion of the potential implications of deuteration on these pathways is also included to provide a complete perspective for researchers utilizing labeled compounds.

Introduction to Ramelteon Metabolism

Ramelteon undergoes extensive and rapid first-pass metabolism, primarily in the liver, which contributes to its low oral bioavailability of 1.8%.[1][2] The metabolic processes are predominantly oxidative, involving hydroxylation and carbonylation, followed by secondary metabolism through glucuronide conjugation.[1] More than 99.9% of the administered dose is excreted as metabolites, with approximately 84% found in urine and 4% in feces.[1][2] The elimination of Ramelteon is essentially complete within 96 hours of a single dose.[1]

The primary enzymes responsible for Ramelteon's hepatic metabolism are Cytochrome P450 isoenzymes, with CYP1A2 playing the major role.[1][2][3] CYP2C enzymes and CYP3A4 are also involved to a lesser extent.[1][3] This enzymatic activity leads to the formation of several metabolites, with M-II being the most significant in terms of systemic exposure.

Quantitative Analysis of Ramelteon and its Major Metabolite M-II

The pharmacokinetic parameters of Ramelteon and its principal active metabolite, M-II, are summarized below. It is important to note the substantial interindividual variability in the plasma concentrations of Ramelteon, which is consistent with its high first-pass metabolism.[1]

| Parameter | Ramelteon | M-II (Active Metabolite) | Reference |

| Bioavailability | 1.8% | - | [1] |

| Time to Peak Concentration (Tmax) | ~0.75 hours (0.5-1.5 hours) | - | [1] |

| Elimination Half-life (t1/2) | 1-2.6 hours | 2-5 hours | [1] |

| Systemic Exposure vs. Parent Drug | - | 20- to 100-fold higher | [1] |

| Protein Binding | ~82% (mainly to albumin) | - | [1] |

Key Metabolites of Ramelteon

Ramelteon is metabolized into several metabolites, with four being prominently identified: M-I, M-II, M-III, and M-IV.[1]

| Metabolite | Description | Activity |

| M-I | - | Inactive |

| M-II | The major and only active metabolite. | Active, with approximately one-tenth and one-fifth the binding affinity of Ramelteon for the MT1 and MT2 receptors, respectively.[1] |

| M-III | - | Inactive |

| M-IV | - | Inactive |

Experimental Protocols for Studying Ramelteon Metabolism

The following provides a generalized overview of the methodologies typically employed in the study of Ramelteon metabolism, based on standard practices in drug metabolism research.

4.1 In Vitro Metabolism using Human Liver Microsomes

-

Objective: To identify the primary metabolic pathways and the cytochrome P450 enzymes involved in Ramelteon metabolism.

-

Methodology:

-

Incubate Ramelteon with pooled human liver microsomes in the presence of an NADPH-generating system.

-

To identify the specific CYP enzymes, incubations are performed with recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP3A4).

-

Alternatively, selective chemical inhibitors for specific CYP enzymes can be used with human liver microsomes.

-

Samples are analyzed at various time points using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to identify and quantify the formation of metabolites.

-

4.2 Metabolite Identification and Structural Elucidation

-

Objective: To determine the chemical structures of the metabolites.

-

Methodology:

-

Following incubation, metabolites are isolated and purified using techniques like HPLC (High-Performance Liquid Chromatography).

-

Structural analysis is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

4.3 Pharmacokinetic Studies in Humans

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Ramelteon and its metabolites in vivo.

-

Methodology:

-

Administer a single oral dose of Ramelteon to healthy human volunteers.

-

Collect blood and urine samples at predetermined time intervals over a period of up to 96 hours.

-

Plasma and urine concentrations of Ramelteon and its metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) are calculated from the concentration-time data.

-

Visualizing the Metabolic Fate of Ramelteon

The following diagrams illustrate the key pathways and experimental workflows involved in understanding the metabolism of Ramelteon.

Caption: Metabolic Pathway of Ramelteon.

Caption: Experimental Workflow for Ramelteon Metabolism Studies.

The Impact of Deuteration: rac Ramelteon-d3

While specific metabolic studies on rac Ramelteon-d3 are not publicly available, the principles of kinetic isotope effects can provide insight into its potential metabolic fate. Rac Ramelteon-d3 is a deuterated analog of Ramelteon, meaning one or more hydrogen atoms have been replaced by deuterium. This substitution can influence the rate of metabolic reactions.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Therefore, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing hydrogen with deuterium can slow down the reaction. This is known as the "deuterium kinetic isotope effect."

For Ramelteon, the primary metabolic pathways involve oxidation at various positions. If the deuterium atoms in rac Ramelteon-d3 are located at a site of enzymatic attack by CYP enzymes, a slower rate of metabolism at that position would be expected. This could potentially lead to:

-

Altered Metabolite Profile: A decrease in the formation of metabolites resulting from cleavage of the C-D bond and a potential increase in metabolites formed through other pathways.

-

Modified Pharmacokinetics: A potential increase in the half-life and systemic exposure of the parent drug, rac Ramelteon-d3, if the deuteration significantly slows its primary clearance pathway.

It is crucial to note that the magnitude of the kinetic isotope effect can vary depending on the specific metabolic reaction and the position of the deuterium substitution. Without experimental data, these remain theoretical considerations. Researchers using rac Ramelteon-d3, particularly in quantitative studies, should be aware of these potential isotopic effects.

Conclusion

Ramelteon undergoes extensive and well-characterized metabolism, primarily mediated by CYP1A2, leading to the formation of one major active metabolite, M-II, and several inactive metabolites. The lack of specific metabolic data for rac Ramelteon-d3 necessitates a careful consideration of potential kinetic isotope effects when this deuterated analog is used in experimental settings. Further research into the metabolic fate of rac Ramelteon-d3 would be beneficial to fully understand its disposition and to support its application in drug development and research.

References

A Comprehensive Technical Guide to rac-Ramelteon-d3

This technical guide provides an in-depth overview of rac-Ramelteon-d3, a deuterated isotopologue of the selective melatonin receptor agonist, Ramelteon. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical characteristics of rac-Ramelteon-d3 are summarized in the table below, providing a clear reference for experimental design and execution.

| Property | Value | References |

| CAS Number | 1185146-24-0 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₈D₃NO₂ | [1][2] |

| Molecular Weight | 262.36 g/mol | [1][2][4] |

| Alternate Names | rac N-[[1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide-d3; rac TAK-375-d3; rac Rozerem-d3 | [2][3][4] |

| Appearance | Off-White Solid | |

| Melting Point | 113-115 °C | |

| Solubility | Chloroform, Dimethyl Sulfoxide, Ethanol, Methanol | |

| Storage Condition | -20°C for long-term storage |

Mechanism of Action and Signaling Pathway

Ramelteon is a potent and selective agonist for the melatonin MT1 and MT2 receptors, with an affinity that is 3 to 16 times higher than that of endogenous melatonin.[5][6] Its therapeutic effects, particularly in the treatment of insomnia, are attributed to its action on these receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[5][7] The binding of Ramelteon to MT1 and MT2 receptors is believed to promote sleep by mimicking the natural effects of melatonin in regulating the sleep-wake cycle.[5][8]

The signaling cascade initiated by Ramelteon binding to MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Furthermore, Ramelteon has been shown to modulate inflammatory pathways, specifically by inhibiting the TNF-α/NF-κB signaling pathway.[1]

Below is a diagram illustrating the primary signaling pathway of Ramelteon.

Experimental Protocols

The following section outlines a general framework for a radioligand binding assay to characterize the interaction of rac-Ramelteon-d3 with melatonin receptors. This protocol is based on established methods for melatonin receptor binding assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of rac-Ramelteon-d3 for MT1 and MT2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human MT1 or MT2 receptors.

-

Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

-

rac-Ramelteon-d3

-

Unlabeled melatonin (for determining non-specific binding).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled rac-Ramelteon-d3.

-

Total and Non-specific Binding: For total binding, wells will contain only the cell membranes and the radioligand. For non-specific binding, wells will contain the cell membranes, radioligand, and a high concentration of unlabeled melatonin.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data will be analyzed using a non-linear regression analysis to determine the IC₅₀ value of rac-Ramelteon-d3. The Ki value can then be calculated using the Cheng-Prusoff equation.

Synthesis of Ramelteon

While detailed protocols for the deuterated form are proprietary, the synthesis of the parent compound, Ramelteon, has been described. A notable approach involves a three-step synthesis starting from commercially available 2,3-dihydrobenzofuran-4-amine, with an overall yield of 26%.[9] Key steps in this synthesis include an intermolecular Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade to form the key indane-containing aldehyde intermediate.[9]

Applications in Research

rac-Ramelteon-d3 serves as a valuable tool in various research applications. Its primary use is as an internal standard for the quantification of Ramelteon in biological samples using mass spectrometry-based techniques, such as LC-MS/MS. The stable isotope label ensures accurate and precise measurement by correcting for matrix effects and variations in sample processing. Additionally, it can be used in metabolic studies to trace the biotransformation of Ramelteon.

References

- 1. Ramelteon, as a Melatonin Agonist, is Expected to be Effective on COVID-19 Induced Organ Damage: The Hypothetic Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. scbt.com [scbt.com]

- 4. rac Ramelteon-d3 | C16H21NO2 | CID 45040332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ramelteon - Wikipedia [en.wikipedia.org]

- 6. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Ramelteon in Human Plasma Using LC-MS/MS with Ramelteon-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The method utilizes Ramelteon-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Ramelteal concentrations.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. Accurate and precise quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as Ramelteon-d3, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during extraction, chromatography, and ionization, thereby providing the most effective means of correcting for potential analytical variability. This application note provides a detailed protocol for the determination of Ramelteon in human plasma using Ramelteon-d3 as the internal standard.

Experimental Protocols

Materials and Reagents

-

Ramelteon (analytical standard)

-

Ramelteon-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Ultrapure water

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ramelteon and Ramelteon-d3 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Ramelteon-d3 stock solution in acetonitrile.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (Ramelteon-d3 in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Figure 1: Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| LC System | A high-performance liquid chromatography system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry:

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Ramelteon | 260.1 | 173.1 | 25 | 80 |

| Ramelteon-d3 | 263.1 | 176.1 | 25 | 80 |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 0.05 to 50 ng/mL for Ramelteon in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 0.15 | 4.8 | 5.5 | 102.3 | 101.7 |

| Medium QC | 2.5 | 3.2 | 4.1 | 98.9 | 99.5 |

| High QC | 40 | 2.5 | 3.3 | 100.8 | 101.2 |

Recovery and Matrix Effect:

The extraction recovery of Ramelteon was determined to be consistent and reproducible across the QC levels. The use of the stable isotope-labeled internal standard, Ramelteon-d3, effectively compensated for any matrix effects observed.

Figure 2: Internal Standard Quantification Logic.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Ramelteon in human plasma. The use of Ramelteon-d3 as an internal standard ensures the accuracy and precision of the results. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical research and pharmacokinetic studies.

Application Note: A Validated LC-MS/MS Method for the Quantification of Ramelteon in Human Plasma Using rac-Ramelteon-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ramelteon in human plasma. The method utilizes rac-Ramelteon-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure, followed by rapid chromatographic separation on a C18 column. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ramelteon is a selective melatonin receptor agonist used for the treatment of insomnia. Accurate and reliable quantification of Ramelteon in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method for the determination of Ramelteon in human plasma, employing rac-Ramelteon-d3 as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

-

Ramelteon reference standard was obtained from a commercial supplier.

-

rac-Ramelteon-d3 was sourced as an analytical standard.[1][2][3][4]

-

HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.

-

Formic acid and ammonium acetate were of analytical grade.

-

Human plasma was obtained from a certified blood bank.

2.2. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

2.3. Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Acetate solution |

| Mobile Phase B | Methanol |

| Gradient | Isocratic with 85% B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | < 5 minutes |

2.4. Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Ramelteon and the internal standard are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ramelteon | 260.2 | 173.1 | 200 | 25 |

| rac-Ramelteon-d3 | 263.2 | 176.1 | 200 | 25 |

Protocols

3.1. Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions: Prepare primary stock solutions of Ramelteon and rac-Ramelteon-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Ramelteon by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of rac-Ramelteon-d3 at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.

-

Calibration Standards and Quality Controls: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Ramelteon working standard solutions into blank human plasma.

3.2. Sample Preparation Protocol

-

Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL rac-Ramelteon-d3 internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Method Validation

The analytical method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

4.1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.05 to 30.0 ng/mL for Ramelteon in human plasma. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, with a signal-to-noise ratio greater than 10.

Table 3: Summary of Quantitative Data

| Parameter | Result |

| Linearity Range | 0.05 - 30.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| LLOQ | 0.05 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%RE) | Within ±15% |

| Mean Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the quantification of Ramelteon in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ramelteon in human plasma. The use of a stable isotope-labeled internal standard, rac-Ramelteon-d3, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Notes & Protocols: The Use of Ramelteon-d3 in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ramelteon is a highly selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] It acts on the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, mimicking the effects of endogenous melatonin to regulate the sleep-wake cycle.[3][4] The pharmacokinetic profile of ramelteon is characterized by rapid absorption and extensive first-pass metabolism, primarily mediated by the CYP1A2 enzyme, leading to low absolute bioavailability (approximately 2%).[3][5] This high degree of metabolism and inherent in-vivo variability necessitates a highly accurate and precise bioanalytical method for its quantification in biological matrices.[5]

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Ramelteon-d3, a deuterium-labeled version of ramelteon, is an ideal internal standard for pharmacokinetic studies.[8] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-behaves through sample extraction, chromatographic separation, and ionization. This co-behavior allows it to effectively compensate for variations in sample recovery and matrix effects, leading to highly reliable and reproducible quantification.[9]

These application notes provide a comprehensive overview and detailed protocols for the use of Ramelteon-d3 as an internal standard in the LC-MS/MS-based quantification of ramelteon for pharmacokinetic research.

Mechanism of Action of Ramelteon

Ramelteon exerts its therapeutic effect by selectively binding to and activating the MT1 and MT2 melatonin receptors. This action mimics the natural sleep-promoting effects of melatonin, helping to regulate circadian rhythms and facilitate sleep onset.

Caption: Ramelteon's mechanism of action as a selective MT1/MT2 receptor agonist.

Pharmacokinetic Profile of Ramelteon

Understanding the pharmacokinetic parameters of ramelteon is crucial for designing and interpreting bioanalytical studies. Ramelteon is characterized by rapid absorption and elimination. Its major metabolite, M-II, is also active and present in systemic circulation at concentrations 20-100 times higher than the parent drug.[5][10]

Table 1: Pharmacokinetic Parameters of Ramelteon and its Active Metabolite (M-II) Data from a study in healthy Chinese volunteers following a single oral 8 mg dose, presented as mean ± standard deviation.

| Parameter | Ramelteon | M-II (Metabolite) |

| Cmax (Maximum Plasma Concentration) | 4.50 ± 4.64 ng/mL | 136 ± 36 ng/mL |

| Tmax (Time to Cmax) | 0.8 ± 0.4 h | 1.1 ± 0.5 h |

| t½ (Elimination Half-life) | 1.0 ± 0.9 h | 2.1 ± 0.4 h |

| AUC₀₋t (Area Under the Curve) | 7.9 ± 9.0 hng/mL | 425 ± 111 hng/mL |

Source: Adapted from literature.[11][12]

Experimental Protocols

The following is a representative protocol for the quantification of ramelteon in human plasma using Ramelteon-d3 as an internal standard (IS) via LC-MS/MS.

Materials and Reagents

-

Ramelteon reference standard

-

Ramelteon-d3 (Internal Standard)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Ramelteon and Ramelteon-d3 in methanol to prepare individual stock solutions at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Ramelteon stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Ramelteon-d3 stock solution with methanol to a final concentration of 50 ng/mL.

Preparation of Calibration Standards and QC Samples

-

Calibration Standards: Spike appropriate volumes of the Ramelteon working standard solutions into blank human plasma to achieve final concentrations ranging from 0.05 to 30 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, high), for example, 0.15, 7.5, and 25 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Ramelteon-d3 internal standard working solution (50 ng/mL) to each tube (except blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following conditions are a typical starting point and should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, < 2 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B, hold, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | Ramelteon: m/z 260.2 → 173.1Ramelteon-d3: m/z 263.2 → 176.1 |

| Collision Energy | Optimize for specific instrument |

Note: MRM transitions should be confirmed by infusing pure standards.

Rationale for Using Ramelteon-d3 as an Internal Standard

The fundamental principle of using a SIL-IS is that it behaves identically to the analyte during the analytical process. Any loss of analyte during sample preparation or any fluctuation in instrument response will be mirrored by a proportional loss or fluctuation in the IS. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to a highly accurate and precise final concentration measurement.

Caption: Logical relationship demonstrating how a SIL-IS corrects for variability.

Conclusion

Ramelteon-d3 is an essential tool for the accurate quantification of ramelteon in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods corrects for analytical variability, ensuring the generation of high-quality data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ramelteon : an insomnia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. benchchem.com [benchchem.com]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of M-II, the major human metabolite of ramelteon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Preparation of rac-Ramelteon-d3 Stock Solutions for Research

Introduction

rac-Ramelteon-d3 is the deuterated form of Ramelteon, a selective melatonin MT1/MT2 receptor agonist used in research and as a sedative hypnotic.[1][2] The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, such as in liquid chromatography-mass spectrometry (LC-MS/MS) assays, by providing a distinct mass shift from the unlabeled analyte while maintaining similar physicochemical properties.[3][4]

Accurate and consistent preparation of stock solutions is a critical first step for any experiment to ensure data reproducibility and validity. This document provides a detailed protocol for the preparation, handling, and storage of rac-Ramelteon-d3 stock solutions for use by researchers, scientists, and drug development professionals.

Safety Precautions